![molecular formula C11H13ClN2 B3186230 (S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride CAS No. 1213837-11-6](/img/structure/B3186230.png)
(S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride” is likely a compound that contains a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a benzonitrile group (a benzene ring with a nitrile group, -C≡N). The “(S)” indicates that it is the “S” enantiomer of the compound, meaning it has a specific three-dimensional arrangement of the atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring attached to a nitrile group and a cyclopropyl group through a carbon atom. The amino group would be attached to the same carbon atom .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amino group might be able to act as a nucleophile in reactions, and the nitrile group could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrile and amino groups could make it more soluble in polar solvents .Eigenschaften
CAS-Nummer |
1213837-11-6 |
---|---|
Produktname |
(S)-2-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride |
Molekularformel |
C11H13ClN2 |
Molekulargewicht |
208.69 g/mol |
IUPAC-Name |
2-[(S)-amino(cyclopropyl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8;/h1-4,8,11H,5-6,13H2;1H/t11-;/m0./s1 |
InChI-Schlüssel |
WDIULJVDHDMNAD-MERQFXBCSA-N |
Isomerische SMILES |
C1CC1[C@@H](C2=CC=CC=C2C#N)N.Cl |
SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.